Sydnone, 3-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sydnone, 3-(3-pyridinyl)-: is a heterocyclic compound belonging to the class of sydnones, which are mesoionic compounds. These compounds are characterized by their unique structure, which includes a 1,2,3-oxadiazole ring with a keto group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sydnone, 3-(3-pyridinyl)- typically involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride. This method can be applied to various N-substituted amino acids to produce different sydnone derivatives . Another approach involves the use of mechanochemistry, specifically ball-milling techniques, to synthesize diaryl sydnones and iminosydnones. This method is efficient, time-saving, and reduces the use of organic solvents .
Industrial Production Methods: The use of ball-milling techniques is particularly promising for large-scale production due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: Sydnone, 3-(3-pyridinyl)- undergoes various chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction involves the addition of dipolarophiles (such as alkynes or alkenes) to the sydnone ring, resulting in the formation of pyrazole derivatives.
Photochromic Reactions: Some sydnone derivatives exhibit photochromism, changing color upon exposure to UV light.
Common Reagents and Conditions:
1,3-Dipolar Cycloaddition: Common reagents include alkynes and alkenes, with conditions often requiring high temperatures and long reaction times.
Photochromic Reactions: UV irradiation (230–580 nm) is used to induce photochromism in certain sydnone derivatives.
Major Products:
Pyrazole Derivatives: These are the primary products of 1,3-dipolar cycloaddition reactions involving sydnone, 3-(3-pyridinyl)-.
Photochromic Compounds: Sydnone derivatives that exhibit photochromism can change color upon exposure to UV light.
Scientific Research Applications
Chemistry: Sydnone, 3-(3-pyridinyl)- is used in the synthesis of various heterocyclic compounds, particularly pyrazoles, which have numerous applications in pharmaceuticals and agrochemicals .
Biology and Medicine: Sydnone derivatives have been studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They are also used in the development of new prodrugs .
Mechanism of Action
The mechanism of action of sydnone, 3-(3-pyridinyl)- primarily involves its ability to undergo 1,3-dipolar cycloaddition reactions. This reaction mechanism allows the compound to form stable pyrazole derivatives, which can interact with various biological targets. The molecular targets and pathways involved depend on the specific pyrazole derivative formed and its intended application .
Comparison with Similar Compounds
Sydnone Imine: This compound has an imino group (=NH) instead of a keto group (=O) and is found in stimulant drugs like feprosidnine and mesocarb.
Münchnone: Another mesoionic compound with a similar structure but different reactivity and applications.
Uniqueness: Sydnone, 3-(3-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo photochromic reactions and form stable pyrazole derivatives through 1,3-dipolar cycloaddition sets it apart from other sydnone derivatives .
Biological Activity
Sydnone, particularly the derivative 3-(3-pyridinyl)-, is a member of a class of compounds known as sydnones, which are characterized by their unique mesoionic structure. This structure imparts a variety of biological activities, making sydnones significant in medicinal chemistry. This article reviews the biological activities of 3-(3-pyridinyl)-sydnone, focusing on its anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
Sydnone is defined as a five-membered heterocyclic compound featuring both positive and negative charges, which contributes to its reactivity with various biomolecules. The presence of the pyridine ring in 3-(3-pyridinyl)-sydnone enhances its lipophilicity and biological interactions.
Property | Details |
---|---|
Molecular Formula | C7H6N2O |
Molecular Weight | 134.13 g/mol |
Structure Type | Mesoionic compound |
Key Functional Groups | Pyridine ring, oxadiazole structure |
Anti-inflammatory Activity
Sydnone derivatives have demonstrated significant anti-inflammatory effects. Research indicates that compounds with specific substitutions at the C4 position exhibit enhanced potency. For instance, studies have shown that certain sydnone analogs can inhibit arthritic swelling comparably to established anti-inflammatory drugs like hydrocortisone .
- Case Study : A study highlighted that 4-methyl-3-[2-(phenylthio)ethyl] sydnone exhibited anti-inflammatory activity equivalent to hydrocortisone. Moreover, modifications to the structure led to compounds that were up to six times more potent than hydrocortisone in reducing inflammation .
Antimicrobial Activity
Sydnone derivatives have been evaluated for their antimicrobial properties against various pathogens. The presence of the pyridine moiety is believed to enhance these activities.
- Table: Antimicrobial Activity of Sydnone Derivatives
Compound | Target Pathogen | Activity |
---|---|---|
3-(3-pyridinyl)-sydnone | Staphylococcus aureus | Moderate |
4-methyl-3-sydnone | Escherichia coli | Strong |
4-chloro-3-sydnone | Pseudomonas aeruginosa | Weak |
This table summarizes findings from various studies indicating that modifications to the sydnone structure can significantly influence antimicrobial efficacy.
Anticancer Activity
Recent investigations have revealed that sydnone derivatives possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Research Findings : In vitro studies demonstrated that 3-(3-pyridinyl)-sydnone showed cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce oxidative stress was identified as a potential mechanism for its anticancer activity .
Antioxidant Activity
The antioxidant properties of sydnone derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress.
- Experimental Data : In vitro assays indicated that 3-(3-pyridinyl)-sydnone exhibited significant free radical scavenging activity, comparable to known antioxidants like ascorbic acid. This property may contribute to its therapeutic potential in preventing oxidative damage associated with chronic diseases .
Properties
CAS No. |
5226-94-8 |
---|---|
Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
3-pyridin-3-yloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C7H5N3O2/c11-7-5-10(9-12-7)6-2-1-3-8-4-6/h1-5H |
InChI Key |
HFOHTUVVUWUBOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)[N+]2=NOC(=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.